Cas no 2249049-77-0 (N-[2-(Dimethylamino)-1,3-benzoxazol-5-yl]-1,2,5-dithiazepane-5-carboxamide)

N-[2-(Dimethylamino)-1,3-benzoxazol-5-yl]-1,2,5-dithiazepane-5-carboxamide structure
2249049-77-0 structure
Product Name:N-[2-(Dimethylamino)-1,3-benzoxazol-5-yl]-1,2,5-dithiazepane-5-carboxamide
CAS No:2249049-77-0
MF:C14H18N4O2S2
MW:338.448319911957
CID:6078001
PubChem ID:136519722
Update Time:2025-07-17

N-[2-(Dimethylamino)-1,3-benzoxazol-5-yl]-1,2,5-dithiazepane-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(Dimethylamino)-1,3-benzoxazol-5-yl]-1,2,5-dithiazepane-5-carboxamide
    • 2249049-77-0
    • EN300-6566845
    • AKOS033436277
    • Z1571360136
    • Inchi: 1S/C14H18N4O2S2/c1-17(2)14-16-11-9-10(3-4-12(11)20-14)15-13(19)18-5-7-21-22-8-6-18/h3-4,9H,5-8H2,1-2H3,(H,15,19)
    • InChI Key: HHYLVWNHRSECBB-UHFFFAOYSA-N
    • SMILES: S1CCN(C(NC2C=CC3=C(C=2)N=C(N(C)C)O3)=O)CCS1

Computed Properties

  • Exact Mass: 338.08711818g/mol
  • Monoisotopic Mass: 338.08711818g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 391
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 112Ų

N-[2-(Dimethylamino)-1,3-benzoxazol-5-yl]-1,2,5-dithiazepane-5-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6566845-0.05g
N-[2-(dimethylamino)-1,3-benzoxazol-5-yl]-1,2,5-dithiazepane-5-carboxamide
2249049-77-0 95.0%
0.05g
$246.0 2025-03-13

Additional information on N-[2-(Dimethylamino)-1,3-benzoxazol-5-yl]-1,2,5-dithiazepane-5-carboxamide

Introduction to N-[2-(Dimethylamino)-1,3-benzoxazol-5-yl]-1,2,5-dithiazepane-5-carboxamide (CAS No. 2249049-77-0)

N-[2-(Dimethylamino)-1,3-benzoxazol-5-yl]-1,2,5-dithiazepane-5-carboxamide, identified by its CAS number 2249049-77-0, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule has garnered attention due to its unique structural features and potential biological activities, which make it a promising candidate for further research and development in medicinal chemistry.

The structural framework of N-[2-(Dimethylamino)-1,3-benzoxazol-5-yl]-1,2,5-dithiazepane-5-carboxamide consists of a benzoxazole moiety linked to a dithiazepane core. The benzoxazole ring is a well-known pharmacophore that is frequently encountered in various bioactive molecules, contributing to properties such as binding affinity and metabolic stability. The dithiazepane scaffold, on the other hand, is a heterocyclic structure that has been extensively studied for its potential in modulating various biological pathways.

In recent years, there has been a growing interest in the development of novel compounds that can interact with complex biological targets. The combination of the benzoxazole and dithiazepane moieties in N-[2-(Dimethylamino)-1,3-benzoxazol-5-yl]-1,2,5-dithiazepane-5-carboxamide suggests that it may possess multiple sites for interaction with biological receptors or enzymes. This dual functionality makes it an attractive candidate for the design of drugs that can exert multiple therapeutic effects simultaneously.

The pharmacological profile of this compound is yet to be fully elucidated, but preliminary studies suggest that it may exhibit a range of biological activities. For instance, the dimethylamino group attached to the benzoxazole ring could potentially enhance the solubility and bioavailability of the molecule, while the dithiazepane core may contribute to its interaction with specific biological targets. These features make N-[2-(Dimethylamino)-1,3-benzoxazol-5-yl]-1,2,5-dithiazepane-5-carboxamide a valuable scaffold for further exploration in drug discovery.

One of the most exciting aspects of this compound is its potential application in treating neurological disorders. The dithiazepane scaffold has been shown to interact with various neurotransmitter receptors and ion channels, making it a promising candidate for drugs targeting conditions such as epilepsy, depression, and anxiety. Additionally, the benzoxazole moiety has been associated with anti-inflammatory and antioxidant properties, which could be beneficial in managing neuroinflammatory diseases.

In addition to its potential in neurological applications, N-[2-(Dimethylamino)-1,3-benzoxazol-5-yl]-1,2,5-dithiazepane-5-carboxamide may also have utility in other therapeutic areas. For example, the presence of both nitrogen and sulfur atoms in its structure suggests that it could interact with metal ions or participate in redox reactions within biological systems. This property could be exploited in developing compounds for treating metal ion deficiencies or redox-related disorders.

The synthesis of N-[2-(Dimethylamino)-1,3-benzoxazol-5-yl]-1,2,5-dithiazepane-5-carboxamide presents unique challenges due to its complex structural features. However, advances in synthetic methodologies have made it possible to construct such molecules with increasing efficiency and precision. Techniques such as multi-step organic synthesis combined with modern catalytic methods have enabled chemists to access novel heterocyclic compounds like this one more readily than ever before.

Ongoing research is focused on optimizing the synthesis of N-[2-(Dimethylamino)-1,3-benzoxazol-5-yl]-1,2,5-dithiazepane-5-carboxamide to improve yield and purity while reducing costs. Additionally, computational modeling and molecular docking studies are being employed to predict its binding interactions with potential biological targets. These efforts are crucial for understanding its pharmacological properties and for guiding further development efforts.

The future prospects for N-[2-(Dimethylamino)-1,3-benzoxazol-5-yl]-1,2,5-dithiazepane-5-carboxamide are promising. As more data becomes available on its biological activities and synthetic feasibility، it is likely to be explored further as a lead compound or intermediate in the development of new therapeutic agents. Its unique structural features and potential biological functions make it a compelling candidate for continued research in pharmaceutical chemistry.

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